

# Discovery and history of 2-Bromo-5-(methylthio)pyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-(methylthio)pyridine

Cat. No.: B180713

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An In-depth Technical Guide to **2-Bromo-5-(methylthio)pyridine**: From Synthesis to Application

## Authored by Gemini, Senior Application Scientist

**Abstract:** This technical guide offers a comprehensive examination of **2-Bromo-5-(methylthio)pyridine**, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. This document details the compound's synthetic routes, with a focus on mechanistic causality, presents its key physicochemical properties, and explores its applications as a versatile intermediate in the development of complex molecular architectures. The content is tailored for researchers, chemists, and drug development professionals seeking an authoritative resource on this valuable compound.

## Introduction: The Strategic Value of a Functionalized Pyridine

Substituted pyridines are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. Among these, **2-Bromo-5-(methylthio)pyridine** (CAS No. 134872-23-4) presents a unique combination of reactive sites. The pyridine nitrogen imparts basicity and influences the ring's electronic properties, while the 2-bromo substituent serves as an excellent handle for cross-coupling reactions. The 5-methylthio group further modulates the electronic character of the ring and offers an additional site for chemical modification, such as oxidation to

sulfoxide or sulfone. This strategic arrangement of functional groups makes it a highly valuable and versatile intermediate for building molecular complexity.

## Historical Context: The Evolution of Pyridine Synthesis

While a singular "discovery" of **2-Bromo-5-(methylthio)pyridine** is not prominently documented, its existence is a direct result of the extensive historical development of synthetic methods for pyridine derivatives. Early milestones include the first synthesis of pyridine from acetylene and hydrogen cyanide by William Ramsay in 1876 and the development of the Hantzsch pyridine synthesis in 1881, a multicomponent reaction that remains a cornerstone of heterocyclic chemistry.<sup>[1][2]</sup> A significant breakthrough for industrial-scale production was Aleksei Chichibabin's invention of a more efficient synthesis route in 1924.<sup>[1][3][4]</sup>

The synthesis of specifically substituted pyridines, such as the title compound, relies on more targeted transformations. The introduction of a bromine atom onto an aromatic ring is often achieved via reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.<sup>[5][6]</sup> This reaction provides a reliable method to convert an amino group on an aromatic ring into a halide via a diazonium salt intermediate, a foundational process for accessing compounds like **2-Bromo-5-(methylthio)pyridine**.<sup>[5][7][8]</sup>

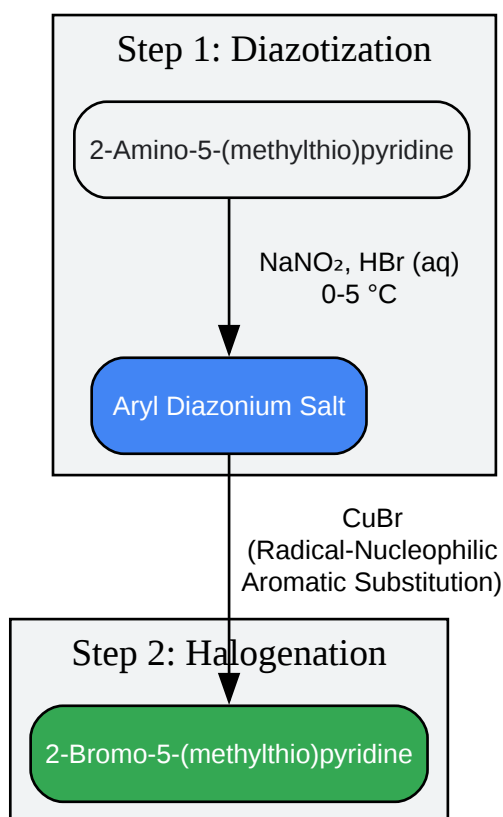
## Synthesis and Mechanistic Rationale

The most common and reliable laboratory-scale synthesis of **2-Bromo-5-(methylthio)pyridine** proceeds from its corresponding amino precursor, 2-Amino-5-(methylthio)pyridine, via the Sandmeyer reaction. This method is favored for its high fidelity and functional group tolerance.

## Primary Synthetic Route: The Sandmeyer Reaction

This two-step process involves the initial formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.<sup>[7][9]</sup>

Reaction Pathway Diagram:



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Caption: Synthetic pathway via the Sandmeyer reaction.

Detailed Experimental Protocol:

- Diazotization of the Amine:
  - To a stirred suspension of 2-Amino-5-(methylthio)pyridine (1.0 eq) in aqueous hydrobromic acid (48%, ~5-6 mL per gram of amine) in a three-neck flask, cool the mixture to  $0-5\text{ }^\circ\text{C}$  using an ice-salt bath.
  - Prepare a solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.1 eq) in a minimal amount of cold water.
  - Add the  $\text{NaNO}_2$  solution dropwise to the amine suspension while vigorously stirring and ensuring the internal temperature does not exceed  $5\text{ }^\circ\text{C}$ .

- Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. HBr serves as both the acid and the source of the bromide counter-ion.
- Copper-Catalyzed Bromination:
  - In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in a small amount of 48% HBr.
  - Slowly add the cold, freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N<sub>2</sub>) will be observed.
  - Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6] Copper(I) initiates the reaction by a single-electron transfer to the diazonium salt, which then releases N<sub>2</sub> gas to form an aryl radical.[7] This radical subsequently abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.
- Work-up and Purification:
  - After the gas evolution ceases, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 50-60 °C for 30 minutes to ensure complete reaction.
  - Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.
  - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
  - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  - The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Bromo-5-(methylthio)pyridine**.

Self-Validating System: The success of the reaction is visually confirmed by the evolution of nitrogen gas. The purity of the final product is validated through standard analytical techniques

such as NMR spectroscopy and GC-MS, which should match reference data.

## Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	134872-23-4	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNS	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Molecular Weight	204.09 g/mol	<a href="#">[11]</a> <a href="#">[13]</a>
Appearance	Off-white to pale yellow solid	<a href="#">[14]</a>
Melting Point	41-43 °C (lit.)	<a href="#">[14]</a> <a href="#">[15]</a>
Boiling Point	95-96 °C / 12.5 mmHg (lit.)	<a href="#">[14]</a>
SMILES	<chem>CSC1=CN=C(C=C1)Br</chem>	<a href="#">[12]</a> <a href="#">[13]</a>
InChIKey	IFMCOWPTUPYFCT-UHFFFAOYSA-N	<a href="#">[12]</a> <a href="#">[13]</a>

Note: Physical properties can vary slightly based on purity.

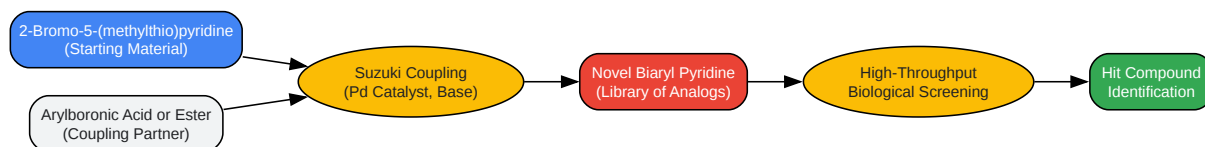
## Applications in Research and Development

**2-Bromo-5-(methylthio)pyridine** is not an end product but a strategic intermediate. Its utility stems from the ability to selectively perform further chemical transformations at its reactive sites.

## Core Scaffold in Medicinal Chemistry

The primary application lies in its use as a building block for synthesizing more complex molecules with potential biological activity. The bromine atom is readily substituted using modern cross-coupling reactions.

## Drug Discovery Workflow Example:



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Caption: A typical workflow using the compound in lead generation.

- Suzuki and Stille Couplings: The C-Br bond is ideal for palladium-catalyzed reactions to form new carbon-carbon bonds, linking the pyridine core to other aryl or alkyl groups.
- Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to generate aminopyridine derivatives, a common motif in pharmacologically active compounds.
- Modification of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor, providing a route to fine-tune pharmacokinetic properties.

## Conclusion

**2-Bromo-5-(methylthio)pyridine** is a testament to the power of strategic functionalization in organic synthesis. While its own history is deeply intertwined with the broader development of pyridine chemistry, its utility is thoroughly modern. By providing multiple, distinct reactive sites on a stable heterocyclic core, it enables chemists to efficiently construct diverse molecular libraries for screening in drug discovery and for the development of novel materials. The synthetic protocols are robust and well-understood, making it an accessible and reliable tool for the advanced researcher.

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